molecular formula C8H8N2O2 B3191227 3-carbamimidoylbenzoic Acid CAS No. 52820-49-2

3-carbamimidoylbenzoic Acid

Cat. No.: B3191227
CAS No.: 52820-49-2
M. Wt: 164.16 g/mol
InChI Key: WPNGNBVDEYRVGT-UHFFFAOYSA-N
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Description

3-Carbamimidoylbenzoic acid is an organic compound with the molecular formula C8H8N2O2 It is characterized by the presence of a benzoic acid moiety substituted with a carbamimidoyl group at the third position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with optimization for yield and purity. The choice of solvents, catalysts, and reaction conditions are tailored to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbamimidoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines, alcohols

Major Products:

    Oxidation Products: Oxidized benzoic acid derivatives

    Reduction Products: Aminobenzoic acid derivatives

    Substitution Products: Various substituted benzoic acids

Scientific Research Applications

3-Carbamimidoylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-carbamimidoylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This can lead to various biological effects, such as enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    3-Aminobenzoic Acid: Similar structure but with an amino group instead of a carbamimidoyl group.

    4-Carbamimidoylbenzoic Acid: Similar structure but with the carbamimidoyl group at the fourth position.

Uniqueness: 3-Carbamimidoylbenzoic acid is unique due to the specific positioning of the carbamimidoyl group, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in reactivity, solubility, and biological activity compared to its analogs .

Properties

IUPAC Name

3-carbamimidoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H3,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNGNBVDEYRVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962715
Record name 3-Carbamimidoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52820-49-2, 42823-63-2
Record name 3-(Aminoiminomethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052820492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carbamimidoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(AMINOIMINOMETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HDD4R2AEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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